molecular formula C26H34N4O3 B3003137 N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 922031-92-3

N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No. B3003137
CAS RN: 922031-92-3
M. Wt: 450.583
InChI Key: LPHOPWQHTAKXSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves structural modifications to enhance receptor affinity and selectivity. For instance, the study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide indicates that changes to the amide bond and alkyl chain length can impact dopamine D(4) receptor affinity . Similarly, the synthesis of substituted N-benzyl piperidines for modulating serotonin transporter activity involves careful placement of substituents on the aromatic ring . These methods could be relevant for synthesizing the compound , suggesting that modifications to certain functional groups could be critical for its activity.

Molecular Structure Analysis

The molecular structure of related compounds plays a significant role in their biological activity. For example, the rigid analogue of an anti-acetylcholinesterase inhibitor showed potent activity, indicating that the rigidity of the molecular structure can be crucial for binding affinity . The crystal structure analysis of a novel 1-(4-Methylbenzyl)piperidin-4-one derivative revealed a nonplanar molecule with a chair conformation for the piperidine ring, which could influence the compound's interaction with biological targets . These findings suggest that the molecular structure of "N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide" would be an important factor in its chemical and biological properties.

Chemical Reactions Analysis

The chemical reactions involving similar compounds often aim to enhance their pharmacological profile. For instance, the alkylation of a desmethyl precursor with [11C]methyl trifluoromethanesulfonate was used to prepare a radioligand for acetylcholinesterase, demonstrating the importance of selective chemical reactions for generating functionalized derivatives . The synthesis of the compound would likely involve specific reactions tailored to introduce or modify particular functional groups to achieve the desired biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined by their molecular structure and functional groups. The crystal structure analysis provides insights into the density and molecular geometry, which can affect solubility, stability, and reactivity . The bioactivity of these compounds, such as their inhibitory activities toward fungi, is also influenced by their chemical properties . Understanding these properties for "N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide" would be essential for predicting its behavior in biological systems and its potential as a pharmacological agent.

Scientific Research Applications

Molecular Studies and Docking Analyses

N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide and similar compounds have been studied for their molecular stabilities and conformations. These studies include molecular docking analyses to understand their potential as anti-cancer agents, particularly as EGFR inhibitors. The compounds have shown varying degrees of binding affinities and activities, indicating their potential in cancer therapy research (Karayel, 2021).

Synthesis and Enzyme Inhibitory Activities

Research on the synthesis of compounds including N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide involves exploring their enzyme inhibitory activities. Such studies focus on their effects on enzymes like carbonic anhydrase and acetylcholinesterase, which are significant in pharmacological research and have implications in treating diseases like Alzheimer's (Virk et al., 2018).

Receptor Antagonism and Pharmacological Profiling

Some derivatives of N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide have been synthesized and evaluated for their pharmacological properties, specifically as α1-adrenergic receptor antagonists. This research contributes to the development of new drugs with a uroselective profile, potentially useful in treating conditions like hypertension (Rak et al., 2016).

Palladium-Catalyzed Synthesis

Studies have also delved into the palladium-catalyzed CH functionalization methods for synthesizing such compounds. These methods are part of broader medicinal chemistry research, contributing to more efficient and novel ways of synthesizing potential therapeutic agents (Magano et al., 2014).

Acetylcholinesterase Inhibitors

Further research on N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide derivatives includes their evaluation as acetylcholinesterase inhibitors. These studies are crucial in the development of treatments for neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1995).

Metabolic Pathway Analysis

Some research has focused on identifying the human metabolites of compounds structurally similar to N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, investigating their renal and hepatic excretion pathways. This research is vital for understanding the drug metabolism and optimizing therapeutic efficacy (Umehara et al., 2009).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O3/c1-29-15-12-21-16-20(8-11-23(21)29)24(30-13-4-3-5-14-30)18-28-26(32)25(31)27-17-19-6-9-22(33-2)10-7-19/h6-11,16,24H,3-5,12-15,17-18H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHOPWQHTAKXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)OC)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

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